molecular formula C19H17BrNO3P B2430009 [(4-bromophenyl)methyl](diphenoxyphosphoryl)amine CAS No. 2445792-21-0

[(4-bromophenyl)methyl](diphenoxyphosphoryl)amine

Cat. No.: B2430009
CAS No.: 2445792-21-0
M. Wt: 418.227
InChI Key: WWZMDGMCIINWSH-UHFFFAOYSA-N
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Description

[(4-bromophenyl)methyl](diphenoxyphosphoryl)amine is an organic compound that features a bromophenyl group attached to a diphenoxyphosphorylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-bromophenyl)methyl](diphenoxyphosphoryl)amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromophenylamine and diphenylphosphoryl chloride.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran.

    Procedure: The 4-bromophenylamine is reacted with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[(4-bromophenyl)methyl](diphenoxyphosphoryl)amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The phosphoryl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

[(4-bromophenyl)methyl](diphenoxyphosphoryl)amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of [(4-bromophenyl)methyl](diphenoxyphosphoryl)amine involves its interaction with specific molecular targets. The phosphoryl group can interact with enzymes and proteins, potentially inhibiting their activity. The bromophenyl group can also interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)-N-diphenylphosphorylmethanamine: Similar structure but lacks the diphenoxy group.

    4-Bromophenylacetic acid: Contains a bromophenyl group but has different functional groups.

    N-(4-Bromophenyl)thiourea: Contains a bromophenyl group but has a thiourea moiety.

Uniqueness

[(4-bromophenyl)methyl](diphenoxyphosphoryl)amine is unique due to the presence of both the bromophenyl and diphenoxyphosphoryl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

(4-bromophenyl)methylamine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C16H18BrO2P
  • Molecular Weight : 363.19 g/mol
  • CAS Number : 87384-76-7

This structure features a bromophenyl group attached to a diphenoxyphosphoryl amine moiety, which may influence its reactivity and biological interactions.

The biological activity of (4-bromophenyl)methylamine can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with phosphoryl groups often interact with enzymes, potentially inhibiting their activity. This could apply to various phosphatases or kinases involved in cellular signaling pathways.
  • Receptor Modulation : The compound may act on specific receptors, influencing cellular responses. For instance, it might modulate neurotransmitter receptors or other targets in the central nervous system.
  • Antimicrobial Activity : Similar compounds have shown antibacterial properties. The presence of the bromine atom can enhance electron density, potentially increasing the compound's reactivity against microbial cells .

Pharmacological Effects

Research indicates that (4-bromophenyl)methylamine exhibits various pharmacological effects:

  • Antibacterial Activity : Preliminary studies suggest that compounds with similar structures possess enhanced antibacterial properties compared to their chlorine analogs, likely due to increased electron density on the active sites .
  • Cytotoxicity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential applications in oncology .
  • Neuroprotective Effects : There is emerging evidence that phosphonates can exert neuroprotective effects, possibly through modulation of neuroinflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEnhanced activity against Gram-positive bacteria
CytotoxicitySignificant reduction in cancer cell viability
NeuroprotectionModulation of inflammatory markers

Case Study 1: Antibacterial Properties

A study focused on the antibacterial activity of related brominated compounds reported that (4-bromophenyl)methylamine exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis and increased permeability .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro assays revealed that this compound induced apoptosis in human breast cancer cell lines. The mechanism involved the activation of caspase pathways and downregulation of anti-apoptotic proteins, suggesting its potential as a chemotherapeutic agent .

Case Study 3: Neuroprotective Mechanisms

Research investigating the neuroprotective effects indicated that the compound could reduce oxidative stress markers in neuronal cells subjected to hypoxic conditions. This effect was linked to the modulation of glutathione levels and reduction of reactive oxygen species (ROS) production .

Properties

IUPAC Name

1-(4-bromophenyl)-N-diphenoxyphosphorylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrNO3P/c20-17-13-11-16(12-14-17)15-21-25(22,23-18-7-3-1-4-8-18)24-19-9-5-2-6-10-19/h1-14H,15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZMDGMCIINWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(NCC2=CC=C(C=C2)Br)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrNO3P
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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